N-Ethyl-N-nitrosobutylamine

Description

Contextualizing N-Ethyl-N-nitrosobutylamine within N-Nitroso Compound Carcinogenesis Research

This compound is an organic compound belonging to the N-nitrosamine class. wikipedia.orgcymitquimica.com These compounds are characterized by a nitroso group bonded to an amine nitrogen (R₂N−N=O). wikipedia.org N-nitrosamines are not typically directly carcinogenic but require metabolic activation to exert their effects. wikipedia.orgosha.gov This activation process, often involving enzymatic hydroxylation of the carbon atom adjacent to the nitroso group, converts them into reactive alkylating agents that can modify DNA bases, leading to mutations. wikipedia.orgosha.govmdpi.com The specific alkylating agents produced vary depending on the nitrosamine (B1359907), but they are thought to feature alkyldiazonium centers. wikipedia.org

The carcinogenicity of N-nitroso compounds (NOCs) exhibits wide tissue specificity. nih.gov this compound is notable for its specific ethyl and butyl group configuration, which influences its biological activity, reactivity, and carcinogenic potential compared to other nitrosamines. smolecule.com Due to its potent ability to induce cancer in laboratory animals, it is frequently used as a model compound in research to investigate the mechanisms of nitrosamine-induced carcinogenesis. smolecule.comca.gov The study of such compounds is crucial for understanding how environmental and endogenous exposures to nitrosamines may contribute to human cancers. nih.gov

Historical Perspectives on Nitrosamine Carcinogenicity Studies

The investigation into the carcinogenic properties of N-nitroso compounds has a significant history. While nitrosamines were first identified in the 1870s, their potent carcinogenic effects were not discovered until the mid-20th century. lgcstandards.com In 1956, British scientists John Barnes and Peter Magee published a pivotal report showing that N-Nitrosodimethylamine (NDMA) produced liver tumors in rats. wikipedia.orglgcstandards.com This discovery spurred extensive research, and subsequent studies throughout the 1960s revealed that approximately 90% of the 300 nitrosamines tested were carcinogenic in a wide variety of animal species. wikipedia.orgfda.gov

Interest in nitrosamine research continued as their presence was identified in various sources, including preserved foods, tobacco products, and industrial settings. nih.govlgcstandards.com Research in the 1970s further implicated them in the development of numerous cancers in animals, such as those of the bladder, lung, and liver. lgcstandards.com More recently, the field has seen a resurgence in attention after the discovery of nitrosamine impurities in pharmaceutical drugs in 2018, beginning with the detection of NDMA in the blood pressure medication valsartan. lgcstandards.comfda.gov This event prompted global regulatory action and renewed scientific interest in the safety assessment and control of these potent mutagenic carcinogens. lgcstandards.comnih.govresearchgate.net

Current Research Landscape of this compound

Current research on this compound focuses heavily on its use as a tool in experimental oncology to induce specific types of cancer in animal models. ca.gov It has been established as a potent carcinogen in numerous animal studies, where it has been shown to cause tumors in various organs, most notably the esophagus and liver. smolecule.comca.gov

Studies in rats have provided detailed insights into its carcinogenic effects. For instance, research has demonstrated that administration of this compound through drinking water to Wistar rats resulted in a high incidence of liver angiosarcomas and hepatocarcinomas, as well as esophageal carcinomas. ca.gov In one lifetime study, 52% of exposed rats developed angiosarcoma of the liver, 29% developed esophageal carcinoma, and 22% developed hepatocarcinoma, with tumors appearing as early as 13 weeks into the experiment. ca.gov Another study involving oral administration to rats resulted in 100% of the exposed animals developing esophagus tumors. ca.gov

These findings establish this compound as a reliable agent for modeling esophageal and liver carcinogenesis, allowing researchers to study the molecular and cellular mechanisms underlying tumor development. smolecule.com

Interactive Data Table: Carcinogenicity of this compound in Rats

| Study | Animal Model | Exposure Route | Key Findings | Tumor Sites |

| Mandard et al., 1984 | Wistar Rats | Drinking Water | 29% developed esophageal carcinoma; 52% developed liver angiosarcoma; 22% developed hepatocarcinoma. | Esophagus, Liver |

| Thomas et al., 1969 | Rats | Oral | 100% of exposed animals developed tumors. | Esophagus |

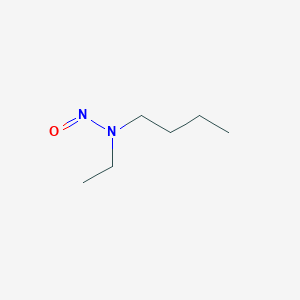

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMCNGHHUQZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196528 | |

| Record name | N-Ethyl-N-butylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow oil. | |

| Record name | N-NITROSOETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/862 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

93 °C | |

| Record name | N-NITROSOETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/862 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

0.91 | |

| Record name | N-NITROSOETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/862 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.087 mmHg | |

| Record name | N-NITROSOETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/862 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

4549-44-4 | |

| Record name | Ethylbutylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-butylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoethylbutylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-N-butylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-ethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K383MZ3XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOETHYL-N-BUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/862 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Molecular Mechanisms of N Ethyl N Nitrosobutylamine Action

Alkylating Activity of N-Ethyl-N-nitrosobutylamine and Related Nitrosamines

This compound (NENB) is a member of the N-nitroso compounds, a class of chemicals known for their potent alkylating capabilities. ca.gov This alkylating activity is central to their biological effects. The process involves the enzymatic conversion of these compounds into reactive species that can transfer alkyl groups—in the case of NENB, ethyl and butyl groups—to cellular macromolecules. ca.gov There is substantial evidence indicating that the ability of N-nitroso compounds to covalently bind to DNA through alkylation is directly related to their carcinogenic properties. ca.govresearchgate.net

The metabolic activation of N-nitrosodialkylamines like NENB is a prerequisite for their biological activity and typically involves enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group. researchgate.netosha.gov This initial step is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net This metabolic process transforms the relatively stable nitrosamine (B1359907) into a highly reactive alkylating agent. ca.govresearchgate.net While NENB itself is not reactive, its metabolites can interact with nucleophilic sites in the cell, most significantly with the nitrogen and oxygen atoms of DNA bases. ca.gov

DNA Adduct Formation

The interaction of metabolically activated NENB with genetic material leads to the formation of DNA adducts, which are segments of DNA covalently bonded to a cancer-causing chemical. This process is a critical step in the initiation of carcinogenesis. The formation of these adducts can lead to miscoding during DNA replication and transcription, resulting in mutations. nih.gov

Identification of Specific DNA Adducts (e.g., O6-ethylguanine, 7-ethylguanine)

Following metabolic activation, NENB can ethylate DNA at various positions. Among the most significant and well-studied DNA adducts are O6-ethylguanine and 7-ethylguanine (B95958). O6-ethylguanine is considered a major pro-mutagenic lesion due to its propensity to cause G:C to A:T transition mutations during DNA replication. The formation of 7-ethylguanine is also a common consequence of exposure to ethylating agents.

While direct studies on NENB are limited, research on related ethylating nitrosamines has provided a clear picture of the types of adducts formed. For instance, studies with N-nitrosodiethylamine (NDEA) have demonstrated the formation of these key ethyl adducts in vivo. nih.gov Research on another related compound, N-nitrosomethylethylamine (NMEA), which can both methylate and ethylate DNA, has shown that DNA ethylation is a significant outcome of its metabolism. nih.gov

Table 1: Major DNA Adducts Formed by Ethylation

| Adduct Name | Abbreviation | Significance |

| O6-ethylguanine | O6-EtG | Highly pro-mutagenic, leads to G:C to A:T transitions. |

| 7-ethylguanine | 7-EtG | A major ethylated purine (B94841) adduct. |

| O4-ethylthymidine | O4-EtT | A pro-mutagenic lesion. mdpi.com |

| O2-ethylthymidine | O2-EtT | A pro-mutagenic lesion. mdpi.com |

| 3-ethyladenine | 3-EtA | A purine adduct. mdpi.com |

Dynamics of DNA Adduct Persistence in Target Tissues

The persistence of DNA adducts in a particular tissue is a key factor in determining organ-specific carcinogenesis. If not repaired before cell division, these adducts can lead to permanent mutations. The efficiency of DNA repair mechanisms can vary significantly between different organs and cell types. nih.gov

Generally, ethyl DNA adducts are more persistent in vivo compared to their methyl counterparts. mdpi.com Studies on the tobacco-specific nitrosamine 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) have shown that the accumulation of pro-mutagenic DNA adducts in target tissues is a critical factor. nih.gov For example, in rats treated with NNK, O6-methylguanine was found to persist in the lung, a target organ for tumor induction. nih.gov

Formation of Highly Reactive Electrophiles

The genotoxic and carcinogenic effects of NENB are not caused by the compound itself but by the highly reactive electrophilic intermediates generated during its metabolic activation. ca.govresearchgate.net An electrophile is a chemical species that is attracted to electrons and participates in chemical reactions by accepting an electron pair.

Role of Diazonium Ions and Carbonium Ions

The metabolic activation of N-nitrosodialkylamines, including NENB, proceeds through the formation of an unstable α-hydroxy nitrosamine. researchgate.netresearchgate.net This intermediate then undergoes spontaneous decomposition. This decomposition is a critical step that leads to the formation of a diazonium ion. researchgate.netresearchgate.net For NENB, this would result in the formation of an ethyldiazonium ion and a butyldiazonium ion, depending on which alkyl chain is hydroxylated.

The diazonium ion is a potent alkylating agent that can readily react with nucleophilic centers in DNA. researchgate.netresearchgate.net Furthermore, the metabolic pathway can proceed to form a diazoalkane, which can ultimately lead to the formation of a carbonium ion. osha.gov A carbonium ion is a cation that contains a positively charged carbon atom and is a powerful electrophile. osha.govbritannica.com The formation of this highly reactive species is believed to be a key event in the carcinogenicity of some nitrosamines. osha.gov

Link between Metabolic Activation and Electrophile Generation

The generation of these highly reactive electrophiles is intrinsically linked to the metabolic activation of NENB. The process is initiated by cytochrome P450 enzymes, which catalyze the initial hydroxylation step. researchgate.netresearchgate.net This enzymatic reaction is the gateway to the formation of the unstable intermediates that ultimately yield the DNA-reactive diazonium and carbonium ions.

The specific CYP enzymes involved can influence the rate and pathway of metabolism, which in turn can affect the type and amount of electrophiles produced. This enzymatic control highlights the importance of metabolic processes in determining the carcinogenic potential of N-nitrosamines like NENB.

Metabolic Biotransformation of N Ethyl N Nitrosobutylamine

Enzymatic Activation Pathways

The metabolic activation of NEBA is not a spontaneous process but is catalyzed by specific enzyme systems located primarily in the endoplasmic reticulum of cells, particularly in the liver. These enzymatic pathways initiate the conversion of NEBA into reactive intermediates.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including N-nitrosamines. nih.gov Research has demonstrated that specific CYP isozymes are responsible for the initial oxidative metabolism of these compounds. Studies involving a series of N-alkylnitrosamines have identified the principal CYP forms involved in their activation.

For N-Ethyl-N-nitrosobutylamine, the primary enzyme responsible for its metabolic activation is CYP2A6. nih.gov The role of different CYP isozymes often correlates with the structure of the nitrosamine (B1359907); as the number of carbon atoms in the alkyl chains increases, the contribution of CYP2A6 to the metabolic activation becomes more significant. nih.gov While CYP2E1 is the main enzyme for activating nitrosamines with shorter alkyl chains, CYP2A6 plays the major role in the activation of NEBA, along with other nitrosamines possessing longer or bulkier alkyl groups. nih.gov A study utilizing genetically engineered Salmonella typhimurium strains expressing various human CYP enzymes confirmed the major role of CYP2A6 in activating NEBA. nih.gov

Table 1: Major Human Cytochrome P450 Isozymes in the Activation of Various N-Alkylnitrosamines This interactive table summarizes the primary CYP enzymes responsible for activating different N-alkylnitrosamines, highlighting the specific role of CYP2A6 for NEBA.

| N-Alkylnitrosamine | Primary Activating CYP Isozyme(s) |

|---|---|

| N-nitrosodimethylamine (NDMA) | CYP2E1 |

| N-nitrosomethylethylamine (NMEA) | CYP2E1 |

| N-nitrosodiethylamine (NDEA) | CYP2A6 |

| N-nitrosodipropylamine (NDPA) | CYP2A6 |

| N-nitrosomethylbutylamine (NMBA) | CYP2A6 |

| N-nitrosoethylbutylamine (NEBA) | CYP2A6 |

| N-nitrosodibutylamine (NDBA) | CYP1A1 |

Data sourced from a study on the metabolic activation of N-alkylnitrosamines using an Ames test with S. typhimurium strains expressing human CYP enzymes. nih.gov

The Cytochrome P450 enzymes function within a broader system known as the microsomal mixed-function oxidase (MFO) system. This system is a membrane-bound electron transport chain located in the endoplasmic reticulum of liver cells and, to a lesser extent, in other tissues. It is responsible for the Phase I metabolism of numerous lipophilic compounds.

The MFO system's essential components include the CYP hemoprotein and the NADPH-cytochrome P450 reductase. This reductase enzyme transfers electrons from the cofactor NADPH to the CYP enzyme, a step required for the activation of molecular oxygen. The activated oxygen is then incorporated into the substrate, in this case, NEBA. The metabolic activation of NEBA by CYP2A6 is, therefore, a classic example of a reaction catalyzed by the microsomal mixed-function oxidase system.

Alpha-Hydroxylation Processes and Metabolite Formation

The initial and rate-limiting step in the metabolic activation of most N-nitrosamines, including NEBA, is oxidative hydroxylation at the carbon atom immediately adjacent to the nitroso group (the α-carbon). nih.govijomeh.eu This α-hydroxylation reaction is the key transformation catalyzed by the CYP2A6 enzyme.

For an unsymmetrical compound like NEBA, α-hydroxylation can occur on either the ethyl group or the butyl group.

Hydroxylation of the ethyl group results in an unstable α-hydroxy-N-nitroso-N-ethyl-N-butylamine intermediate. This spontaneously decomposes to yield butyraldehyde (B50154) and an ethyl-diazonium ion.

Hydroxylation of the butyl group produces a different unstable α-hydroxy intermediate, which in turn decomposes to yield acetaldehyde (B116499) and a butyl-diazonium ion.

Both the ethyl-diazonium and butyl-diazonium ions are highly reactive electrophilic species that are considered the ultimate active forms of the compound. Research on a series of N-nitroso-N-alkylbutylamines, including NEBA, has shown that α-hydroxylation is the principal oxidative metabolic pathway in vitro. nih.gov Studies measuring the aldehyde products found that for most unsymmetrical nitrosamines in this series, there were no significant differences in the extent of α-hydroxylation between the two different alkyl groups. nih.gov

In Vitro Metabolic Stability and Metabolite Identification Studies

To investigate the metabolic pathways of compounds like NEBA without the complexities of a whole biological system, researchers utilize in vitro models. These models allow for the study of metabolic stability and the identification of metabolites in a controlled environment.

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are homogenized. These preparations are rich in the mixed-function oxidase enzymes, particularly Cytochrome P450s, making them an excellent model for studying Phase I metabolism. youtube.com They are widely used in drug discovery and toxicology to assess the metabolic fate of new chemical entities.

The metabolism of this compound has been studied in vitro using liver microsomes prepared from rats. nih.gov In one such study, NEBA was incubated with liver microsomes from untreated rats as well as rats pre-treated with phenobarbital (B1680315) or polychlorinated biphenyls (PCBs), which are known inducers of CYP enzymes. The formation of acetaldehyde and butyraldehyde was quantitatively measured to determine the extent of α-hydroxylation on the ethyl and butyl chains, respectively. The results confirmed that α-hydroxylation is the primary metabolic route and that enzyme induction can increase the rate of metabolite formation. nih.gov

Table 2: Aldehyde Formation from this compound (NEBA) by Rat Liver Microsomes This interactive table shows the amount of acetaldehyde and butyraldehyde produced from the α-hydroxylation of NEBA's ethyl and butyl chains, respectively, using liver microsomes from rats treated with different enzyme inducers.

| Microsome Source (Rat Pre-treatment) | Acetaldehyde Formed (nmol) | Butyraldehyde Formed (nmol) |

|---|---|---|

| Untreated | 5.2 | 6.5 |

| Phenobarbital | 15.6 | 13.9 |

| Polychlorinated Biphenyls (PCBs) | 26.0 | 22.8 |

Data represents the nmol of aldehyde produced per 1 µmol of NEBA incubated with 2 mg of microsomal protein. Sourced from Suzuki et al. (1983). nih.gov

In Vivo Metabolism and Tissue Distribution Studies

While in vitro studies provide valuable mechanistic information, in vivo studies are essential to understand how a compound is metabolized and distributed throughout a living organism. Such studies typically involve administering the compound to laboratory animals, such as rats, and analyzing various tissues and excreta (urine, feces) for the parent compound and its metabolites over time.

Specific studies detailing the in vivo metabolism, pharmacokinetic profile, and tissue distribution of this compound could not be identified in the reviewed scientific literature. However, research on structurally similar compounds, such as N-nitrosodibutylamine (NDBA), provides a framework for the expected behavior of NEBA in vivo. For NDBA in rats, metabolism has been shown to occur not only in the liver but also in extrahepatic tissues, including the nasal mucosa, lung, and esophagus. nih.gov The distribution to these tissues is significant as local metabolic activation may play a role in organ-specific effects. nih.gov Metabolites of NDBA are excreted in the urine, with studies identifying compounds such as N-acetyl-S-alkyl-L-cysteine derivatives, which are products of conjugation pathways that follow initial oxidative metabolism. nih.gov It is plausible that NEBA would follow similar patterns of distribution to metabolic organs and excretion of conjugated metabolites via the urine, though specific studies are required for confirmation.

Analysis of Metabolic Profiles across Species

The metabolism of this compound, like other unsymmetrical N-nitrosodialkylamines, is primarily initiated by cytochrome P450-dependent monooxygenases in the liver. The principal oxidative metabolic pathway is α-hydroxylation, which can occur on either the ethyl or the butyl side chain of the molecule. nih.gov

Studies on various N-nitroso-N-alkylbutylamines using rat liver microsomes have shown that α-hydroxylation is a key metabolic step. nih.gov This process leads to the formation of unstable α-hydroxy-nitrosamines, which then spontaneously decompose to form an aldehyde and a reactive alkylating species. In the case of this compound, α-hydroxylation of the ethyl group would yield acetaldehyde and a butylating agent, while hydroxylation of the butyl group would produce butyraldehyde and an ethylating agent. Research indicates that there are no significant differences in the extent of α-hydroxylation between the two alkyl groups in these types of unsymmetrical nitrosamines. nih.gov

Another significant metabolic pathway for nitrosamines with alkyl chains of four carbons or longer is ω-oxidation, which occurs at the terminal carbon of the alkyl chain, and (ω-1)-oxidation, which occurs at the penultimate carbon. For the butyl chain of this compound, this would lead to the formation of hydroxylated metabolites. For instance, the metabolism of the related compound N-n-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) results in the principal urinary metabolite N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). tandfonline.comnih.gov This suggests that this compound could undergo ω-oxidation to form N-ethyl-N-(4-hydroxybutyl)nitrosamine, which could then be further oxidized to N-ethyl-N-(3-carboxypropyl)nitrosamine.

While specific comprehensive comparative metabolic profiles for this compound across different species are not extensively detailed in the available literature, studies on other nitrosamines reveal significant species-specific variations. For example, in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, hamsters were found to reduce the compound to N-nitrosobis(2-hydroxypropyl)amine more efficiently than rats. nih.gov Conversely, rats were more effective at forming glucuronic acid conjugates. nih.gov Hamsters also uniquely formed and excreted a sulfate (B86663) ester of the parent compound. nih.gov These findings suggest that similar species-dependent differences in reduction and conjugation pathways likely exist for the metabolism of this compound and its metabolites.

The following table summarizes the key metabolic pathways and the resulting metabolites, drawing inferences from closely related compounds.

| Metabolic Pathway | Enzyme System | Potential Metabolites of this compound |

| α-Hydroxylation (Ethyl group) | Cytochrome P450 | Acetaldehyde, Butyldiazonium ion |

| α-Hydroxylation (Butyl group) | Cytochrome P450 | Butyraldehyde, Ethyldiazonium ion |

| ω-Oxidation (Butyl group) | Cytochrome P450 | N-Ethyl-N-(4-hydroxybutyl)nitrosamine |

| Further Oxidation | Alcohol/Aldehyde Dehydrogenase | N-Ethyl-N-(3-carboxypropyl)nitrosamine |

Exhalation of Metabolites (e.g., CO2)

The ultimate oxidation of the alkyl chains of N-nitrosamines can lead to the formation of carbon dioxide (CO2), which is then exhaled. This pathway represents a final step in the breakdown of the carbon skeleton of the parent compound.

While direct studies quantifying the exhalation of CO2 from the metabolism of this compound are limited, research on related compounds provides strong evidence for this metabolic route. For instance, studies involving the administration of N-[14C]ethyl-N-nitrosourea to mice have demonstrated that a significant portion of the injected radioactivity is exhaled as 14CO2. nih.gov This indicates that the ethyl group can be metabolized to a two-carbon fragment that enters the general metabolic pool and is subsequently oxidized to CO2. nih.gov

Given that α-hydroxylation of the ethyl group of this compound produces acetaldehyde, a two-carbon compound, it is highly probable that this intermediate is further metabolized to acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle, leading to the production of CO2, which would be eliminated from the body via exhalation. Similarly, the butyl group, after initial oxidation, can be shortened through beta-oxidation, ultimately also leading to acetyl-CoA and subsequent CO2 production.

The following table outlines the likely pathway for the generation of exhaled CO2 from this compound.

| Precursor Moiety | Initial Metabolic Step | Key Intermediate | Final Product (Exhaled) |

| Ethyl Group | α-Hydroxylation | Acetaldehyde | Carbon Dioxide (CO2) |

| Butyl Group | α-Hydroxylation / β-Oxidation | Butyraldehyde / Acetyl-CoA | Carbon Dioxide (CO2) |

Lack of Specific Data for this compound Prevents Detailed Genotoxicity and Mutagenicity Analysis

General information on related compounds, such as N-nitrosodi-n-butylamine, indicates that some N-nitroso compounds have been found to be genotoxic. For instance, studies on N-nitrosodi-n-butylamine have shown it can induce mutations in vitro and cause an increase in DNA breaks in various organs in vivo. food.gov.uk However, one comparative study on DNA damage in human and rat hepatocytes found N-nitrosodi-n-butylamine to be "practically inactive at the maximal soluble concentration". nih.gov It is crucial to note that findings for one compound cannot be directly extrapolated to another, even within the same chemical class, due to differences in molecular structure, metabolic activation, and biological activity.

The genotoxicity of N-nitroso compounds, as a class, is generally attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA. nih.gov This DNA alkylation can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication and transcription, ultimately contributing to carcinogenesis. nih.govresearchgate.net

Given the strict requirement to focus solely on this compound and the lack of specific research data for this compound across the outlined subsections, it is not possible to provide a scientifically accurate and detailed article as requested. To do so would require speculation and the inappropriate use of data from related but distinct chemical entities, which would not meet the standards of scientific rigor.

Further research specifically investigating the genotoxic and mutagenic profile of this compound is necessary to provide the detailed insights requested.

Genotoxicity and Mutagenicity of N Ethyl N Nitrosobutylamine

In Vitro Genotoxicity Assessments

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium)

Specific data from bacterial mutagenicity assays, such as the Salmonella typhimurium (Ames) test, for N-Ethyl-N-nitrosobutylamine were not available in the reviewed literature. While N-nitroso compounds as a class are often mutagenic in these systems, frequently requiring metabolic activation, detailed findings for this particular chemical could not be sourced. nih.govnih.govlhasalimited.org

Mammalian Cell Mutagenicity Assays (e.g., Chinese hamster cells)

Research has been conducted on the mutagenic effects of alpha-hydroxy N-nitrosamines, which are the activated metabolites of carcinogenic N-nitrosodialkylamines, in V79 Chinese hamster cells. One of the compounds tested was N-nitroso-N-(hydroxymethyl)butylamine, the presumed active metabolite of this compound.

The study demonstrated that this compound is a potent mutagen in V79 cells without the need for an external metabolic activation system. The research used ouabain (B1677812) resistance as the genetic marker for mutation. A clear correlation was observed between the mutagenic and cytotoxic potencies of the tested alpha-hydroxy N-nitrosamines. The potency was dependent on the alkyl group, with mutagenicity decreasing as the chain length increased. The observed order of potency was: methyl > ethyl > propyl = butyl. nih.gov

| Compound | Alkyl Group | Relative Mutagenic Potency |

|---|---|---|

| N-nitroso-N-(hydroxymethyl)methylamine | Methyl | Highest |

| N-nitroso-N-(hydroxymethyl)ethylamine | Ethyl | Intermediate |

| N-nitroso-N-(hydroxymethyl)propylamine | Propyl | Lower |

| N-nitroso-N-(hydroxymethyl)butylamine | Butyl | Lower |

In Vivo Genotoxicity Assessments

Multi-Endpoint Genotoxicity Platforms in Rodents

Specific data from multi-endpoint genotoxicity platforms in rodents for this compound were not available in the reviewed literature. Such platforms often integrate several endpoints, like the Pig-a assay, micronucleus test, and Comet assay, into a single rodent study to provide a comprehensive assessment of a chemical's genotoxic potential. nih.govnih.govresearchgate.netnih.gov

Pig-a Gene Mutation Assay

Specific data from the in vivo Pig-a gene mutation assay for this compound were not available in the reviewed literature. This assay is used to detect gene mutations in somatic cells of rodents by measuring the frequency of red blood cells that have lost a specific surface protein due to a mutation in the Pig-a gene. nih.govnih.govsci-hub.se

Micronucleus Test

Specific data from the in vivo micronucleus test for this compound were not available in the reviewed literature. This assay is a standard in vivo test that detects chromosomal damage by measuring the formation of micronuclei in erythrocytes, which can result from chromosome breakage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). criver.commdpi.comresearchgate.net

Comet Assay

Specific data from the in vivo Comet assay (single-cell gel electrophoresis) for this compound were not available in the reviewed literature. The Comet assay is a versatile method for detecting various types of DNA damage, including strand breaks and alkali-sensitive sites, in cells isolated from virtually any tissue of an animal exposed to a test substance. nih.govdiffundit.comresearchgate.netnih.govresearchgate.net

Dose-Response Relationships and Genotoxic Thresholds

Following a comprehensive review of publicly available scientific literature, detailed dose-response data and established genotoxic thresholds specifically for the chemical compound this compound could not be located. The available research on the genotoxicity of N-nitrosamines predominantly focuses on structurally related compounds such as N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA).

Extensive research into these analogues has demonstrated clear dose-response relationships for their genotoxic and mutagenic effects. For instance, studies on NDEA have established benchmark dose (BMD) values, which provide a point of departure for risk assessment. swan.ac.uknih.gov These analyses are crucial in understanding the potency of different nitrosamines and for comparing their potential to induce genetic damage. nih.gov

The concept of a genotoxic threshold, a dose below which no significant genotoxic effects are expected, is a subject of ongoing scientific discussion, particularly for potent mutagens like N-nitrosamines. nih.gov While some recent data suggest the existence of practical thresholds for the genotoxicity of certain nitrosamines, the prevailing regulatory stance often assumes a non-threshold model for these compounds due to their direct DNA-damaging capabilities. nih.gov

Research on various N-nitrosamines has utilized a range of in vivo genotoxicity assays, including the micronucleus test, the comet assay, and transgenic rodent mutation assays, to characterize dose-dependent increases in DNA damage and gene mutations. nih.govdiffundit.com These studies are fundamental in establishing the dose-response curve and identifying any potential no-observed-genotoxic-effect level (NOGEL). diffundit.com For example, in studies with NDEA, a NOGEL has been observed in certain in vivo assays, suggesting that at very low doses, the genotoxic effects may not be detectable. diffundit.com

However, it is critical to emphasize that these findings are specific to the tested N-nitrosamines, such as NDEA and NDMA. Due to the strict requirement for scientific accuracy and the explicit focus on this compound, no data tables or detailed research findings on its specific dose-response relationships or genotoxic thresholds can be presented. The extrapolation of data from other nitrosamines to this compound would be scientifically unfounded without specific experimental evidence.

Therefore, this section remains inconclusive regarding the specific dose-response relationships and genotoxic thresholds for this compound.

Carcinogenesis and Tumor Induction by N Ethyl N Nitrosobutylamine

Organ-Specific Carcinogenesis and Organotropism

N-Ethyl-N-nitrosobutylamine, a potent N-nitroso compound, has been the subject of toxicological studies to determine its carcinogenic potential and target organ specificity. Research in animal models has demonstrated a distinct pattern of organotropism, with a primary and selective induction of tumors in the esophagus.

Esophageal Cancer Induction

The esophagus is the principal target organ for the carcinogenic effects of this compound. Studies in Wistar rats have consistently shown the development of esophageal papillomas and carcinomas following administration of this compound. sigmaaldrich.comsigmaaldrich.com

Early histological investigations in rats receiving this compound in their drinking water revealed specific changes in the esophageal mucosa. nih.gov The initial localized alterations included an increased thickness of the epithelium and the horny layer, along with an elongation of the papillary bodies and a widening of the parabasal cellular layer. nih.gov Over time, a significant increase in the rate of mitosis across all epithelial layers was observed, leading to a notable thickening of both non-papillomatous and papillomatous epithelium. nih.gov This was accompanied by an enlargement of the cell nuclei, particularly in the middle and upper epithelial layers, and a thickening of the horny layer, with some areas showing parakeratosis. nih.gov These changes, which in some cases corresponded to moderate epithelial dysplasia, are considered expressions of incipient field cancerization. nih.gov

Further research has explored factors that may accelerate tumor development. In one study, rats with a surgically produced stenosis (constriction) of the distal esophagus developed a statistically significant greater number of esophageal papillomas when exposed to this compound compared to control rats without stenosis. nih.gov The tumor induction also occurred earlier in the rats with the esophageal constriction, and the preferred site for tumor development was the area of the stenosis. nih.gov

The selective carcinogenic effect of this compound on the esophagus has been noted in broader studies of N-nitroso compounds, which have identified it as one of the non-symmetrical dialkylnitrosamines that selectively produce esophageal carcinomas, even after parenteral application. epa.gov

Below is a summary of key research findings on this compound-induced esophageal carcinogenesis.

| Study Focus | Animal Model | Key Findings | Reference |

| Early Tumor Stages | Wistar Rats | Identified early histometric changes including epithelial thickening, increased mitosis, and nuclear enlargement, indicative of field cancerization. | nih.gov |

| Accelerated Tumor Induction | Wistar Rats | Operative stenosis of the distal esophagus significantly increased the number and accelerated the induction of esophageal papillomas. | nih.gov |

| General Carcinogenicity | Wistar Rats | Confirmed the induction of esophageal papillomas and carcinomas. | sigmaaldrich.com |

| Organotropic Effects | BD Rats | Classified as a non-symmetrical dialkylnitrosamine that selectively produces carcinomas of the esophagus. | epa.gov |

Liver Tumorigenesis

While various N-nitroso compounds, such as diethylnitrosamine and diethanolnitrosamine, are well-documented hepatocarcinogens, the available scientific literature does not specifically implicate this compound as a primary inducer of liver tumors. epa.gov The organotropism of this compound appears to be highly directed towards the esophagus. epa.gov

Lung Tumor Induction (e.g., alveologenic adenomas)

Studies on a range of N-nitroso compounds have demonstrated lung tumor induction in various animal species. For instance, diamylnitrosamine has been shown to selectively produce lung cancer. epa.gov However, specific research linking this compound to the induction of lung tumors, such as alveologenic adenomas, is not prominent in the reviewed literature.

Central Nervous System Tumor Development

The induction of tumors in the central nervous system is a known effect of certain N-nitroso compounds, particularly N-nitroso-ureas when administered to pregnant rats, resulting in malignant tumors of the brain, spinal cord, and peripheral nervous system in the offspring. epa.gov There is no specific evidence in the reviewed literature to suggest that this compound is a primary carcinogen for the central nervous system.

Kidney and Bladder Tumor Induction

Carcinogenesis in the urinary system, including the kidneys and bladder, has been attributed to specific N-nitroso compounds. For example, methyl-allyl-nitrosamine can induce malignant kidney tumors, and butyl-butanol-(4)-nitrosamine selectively induces carcinomas of the urinary bladder. epa.gov The closely related compound, N-nitroso-di-n-butylamine, has also been shown to induce bladder tumors. epa.gov However, the body of research focusing specifically on this compound does not indicate the kidney or bladder as primary target organs for its carcinogenic activity.

Tumors in Other Target Organs (e.g., nasal cavity, tongue, oropharynx, forestomach, mammary gland, lymphoreticular system, uterus, Harderian glands)

While the broader class of N-nitroso compounds is known to be multipotent, capable of inducing tumors in a wide array of organs, the specific carcinogenic profile of this compound appears to be more restricted. nih.gov For example, tumors of the nasal cavity have been observed after subcutaneous injection of nitrosopiperidine and dinitrosopiperazine. epa.gov However, the reviewed scientific literature does not provide specific evidence that this compound induces tumors in the nasal cavity, tongue, oropharynx, forestomach, mammary gland, lymphoreticular system, uterus, or Harderian glands. The primary and selective carcinogenic effect of this compound is consistently reported to be in the esophagus. epa.gov

Animal Bioassay Models of this compound-Induced Carcinogenesis

This compound (NENB), a member of the N-nitrosamine class of chemicals, is a potent carcinogen extensively studied in various animal models. These bioassays have been crucial in understanding its carcinogenic potential and target organ specificity. The response to NENB varies significantly across different rodent species and strains, highlighting the influence of genetic and metabolic factors on carcinogenesis.

Research has demonstrated that NENB induces tumors in multiple organs across a range of rodent species. The primary target organs often include the esophagus, urinary bladder, and respiratory tract.

Rats: In Wistar rats, NENB is known to induce cancer of the esophagus. sigmaaldrich.com Fischer 344 rats are also susceptible, developing tumors in organs such as the bladder. The differing susceptibilities between rat strains, such as Wistar and Fischer, to nitrosamine-induced carcinogenesis, including renal tumors from related compounds, suggest that genetic factors play a significant role in determining organ-specific responses. nih.gov

Mice: Studies in various mouse strains have shown susceptibility to NENB and other nitrosamines, although the specific tumor sites can vary. For instance, N-nitrosodi-n-butylamine, a structurally similar compound, is a potent urinary bladder carcinogen in mice. nih.gov

Hamsters: Both Syrian and European hamsters are highly susceptible to the carcinogenic effects of NENB, particularly in the respiratory system. Tumors of the nasal cavity, larynx, and trachea are commonly observed. N-nitrosodi-n-butylamine also induces respiratory tract tumors in hamsters. nih.gov

Guinea Pigs: Guinea pigs have been used in comparative studies of nitrosamine (B1359907) carcinogenesis. nih.gov N-nitrosodi-n-butylamine has been shown to cause tumors of the urinary bladder and liver in this species. nih.gov

The following table summarizes the primary tumor sites observed in various rodent models exposed to this compound and structurally similar nitrosamines.

| Species/Strain | Primary Target Organs/Tumor Types |

| Wistar Rat | Esophagus sigmaaldrich.com |

| Fischer 344 Rat | Urinary Bladder, Liver |

| Mouse (general) | Urinary Bladder, Liver, Forestomach, Lungs nih.gov |

| Syrian Hamster | Respiratory Tract (Nasal Cavity, Larynx, Trachea), Urinary Bladder nih.gov |

| Guinea Pig | Urinary Bladder, Liver nih.govnih.gov |

While NENB is predominantly associated with the induction of solid epithelial tumors, other related N-nitroso compounds have been linked to hematopoietic neoplasms. For example, N-ethyl-N-nitrosourea (ENU), another alkylating agent, is a well-established inducer of leukemia in mouse models. dovepress.comnih.govnih.govresearchgate.net Studies have shown that ENU can cause a buildup of cancerous cells in the bone marrow and blood. dovepress.com Similarly, intravenous administration of N-nitrosodi-n-butylamine has been reported to cause leukemia in mice. nih.gov Although less commonly reported for NENB itself, these findings with structurally related compounds suggest that the potential for leukemogenesis exists within this class of carcinogens, depending on the specific chemical structure, route of administration, and mouse strain.

Rodent bioassays have historically been the benchmark for identifying the carcinogenic potential of chemicals, including alkylating agents like NENB. nih.gov These models are indispensable for several reasons:

Hazard Identification: They serve as a primary tool for identifying substances that could pose a cancer risk to humans. nih.govnih.gov The high concordance of carcinogenicity between rats and mice for many chemicals has been a cornerstone of this approach.

Understanding Target Organ Specificity: By using different species and strains, researchers can determine which organs are most susceptible to a chemical's carcinogenic effects. This information is vital for understanding the mechanisms of action.

Mechanistic Studies: Animal models allow for the investigation of the entire process of carcinogenesis, from metabolic activation and DNA adduct formation to the development of preneoplastic lesions and malignant tumors.

Dose-Response Assessment: They are essential for establishing dose-response relationships, which are critical for risk assessment.

Despite some debate over their direct extrapolation to humans, the 2-year rodent bioassay remains a key component in the regulatory evaluation of chemical safety. nih.govfrontiersin.org The consistent ability of these models to identify known human carcinogens underscores their ongoing utility in public health protection. nih.gov

Comparative Carcinogenicity Studies with Structurally Related Nitrosamines

The carcinogenic potency and organ specificity of N-nitrosamines are profoundly influenced by their alkyl group structure. nih.govnih.govresearchgate.net Comparative studies are essential for understanding these structure-activity relationships (SARs).

The metabolism of asymmetrical nitrosamines like NENB involves the enzymatic hydroxylation of the carbon atoms adjacent (α-position) to the nitroso group on both the ethyl and butyl chains. This metabolic activation is a critical step that leads to the formation of unstable intermediates that can alkylate DNA, initiating the carcinogenic process.

The specific target organs are determined by a combination of factors, including the rate of metabolism in different tissues, the stability of the resulting alkylating agents, and the efficiency of DNA repair in those tissues.

Influence of Alkyl Chain Length: Studies comparing nitrosamines with varying alkyl chain lengths have shown that this structural feature dictates the primary target organ. For example, early research noted that while symmetrical aliphatic nitrosamines often target the liver in rats, asymmetrical ones could induce esophageal tumors. researchgate.net The carcinogenicity of NENB (ethyl-butyl) can be compared with compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are potent liver carcinogens. acs.orglhasalimited.org In contrast, N-nitrosodi-n-butylamine (NDBA) is a powerful urinary bladder carcinogen in multiple species. nih.gov This suggests that the butyl group in NENB contributes to its bladder carcinogenicity, while the ethyl group may play a role in its effects on the esophagus.

Metabolic Activation and DNA Adducts: The ratio of different DNA adducts formed can explain shifts in organ specificity. For instance, in studies with N-nitroso-N-methylethylamine (NMEA), the ratio of methyl to ethyl DNA adducts was correlated with its carcinogenic profile, which differs from that of NDMA or NDEA. mdpi.com Similarly, the metabolic activation of the ethyl and butyl groups of NENB would lead to distinct DNA adducts, influencing which organs develop tumors.

The following table provides a comparative overview of the primary target organs for NENB and some structurally related nitrosamines in rats.

| Nitrosamine Compound | Chemical Structure | Primary Target Organ(s) in Rats |

| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | Liver lhasalimited.org |

| N-Nitrosodiethylamine (NDEA) | (CH₃CH₂)₂N-N=O | Liver, Esophagus lhasalimited.org |

| This compound (NENB) | CH₃CH₂-N(N=O)-CH₂CH₂CH₂CH₃ | Esophagus, Urinary Bladder sigmaaldrich.com |

| N-Nitrosodi-n-butylamine (NDBA) | (CH₃CH₂CH₂CH₂)₂N-N=O | Urinary Bladder, Liver, Esophagus nih.gov |

These comparative data are crucial for building predictive models based on SARs, which can help in assessing the carcinogenic risk of other nitrosamines found as impurities or in the environment. acs.orglhasalimited.org

Epigenetic Effects of N Ethyl N Nitrosobutylamine

Histone Modification Patterns

No research studies were identified that specifically investigate the impact of N-Ethyl-N-nitrosobutylamine on histone modification patterns. The scientific literature lacks data on whether this compound alters key histone marks such as acetylation, methylation, or phosphorylation, which are crucial for regulating chromatin structure and gene expression.

Non-Coding RNA Expression Modulation

There is no available research that specifically examines the effect of this compound on the expression of non-coding RNAs, such as microRNAs (miRNAs) or long non-coding RNAs (lncRNAs). Consequently, its role in modulating gene expression through these epigenetic regulators remains uncharacterized.

Impact on Gene Regulation and Embryonic Development

While the broader class of N-nitroso compounds is known to have mutagenic and carcinogenic properties that can affect development, specific studies on how this compound impacts gene regulation during embryonic development through epigenetic mechanisms have not been found in the existing literature. Research on the well-known mutagen N-ethyl-N-nitrosourea (ENU) has shown significant effects on embryonic development, but these findings cannot be directly attributed to this compound. nih.govnih.govnih.gov

Epigenetic Mutagenesis Screens

This compound is not reported in the scientific literature as a compound used in epigenetic mutagenesis screens. These screens typically employ well-characterized mutagens like N-ethyl-N-nitrosourea (ENU) to identify genes involved in epigenetic regulation. nih.govnih.govdntb.gov.ua There is no indication that this compound has been utilized for this purpose.

Advanced Research Methodologies and Experimental Protocols

Analytical Techniques for N-Ethyl-N-nitrosobutylamine and Metabolite Detection

The accurate detection and quantification of this compound (NENB) and its metabolites are crucial for understanding its metabolic fate and toxicological profile. Various analytical methodologies have been developed and refined to achieve high sensitivity and specificity in complex biological and environmental matrices.

Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

Gas Chromatography combined with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive technique for the detection of N-nitroso compounds, including NENB. nih.gov This method has been a long-standing industry standard for nitrosamine (B1359907) analysis due to its ability to rapidly identify and analyze these compounds with minimal matrix interference, a common issue with other detectors like mass spectrometry. chromatographyonline.comusp.orglabcompare.com

The fundamental principle of GC-TEA involves the selective thermal cleavage of the nitrogen-nitroso (N-NO) bond. chromatographyonline.com The effluent from the GC column is passed through a pyrolyzer, typically heated to around 500°C. usp.org At this temperature, the N-NO bond in nitrosamines like NENB is cleaved, releasing a nitric oxide (NO) radical. usp.org This NO radical then reacts with ozone (O₃), which is generated within the detector, to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits near-infrared light (chemiluminescence), which is detected by a sensitive photomultiplier tube. chromatographyonline.comusp.org The intensity of this light emission is directly proportional to the concentration of the N-nitroso compound in the sample.

The specificity of the TEA detector for the nitrosyl group allows for highly reliable identification and quantification, even in complex samples. nih.gov This technique has been successfully applied to the analysis of volatile N-nitroso compounds in various matrices, including food, beverages, and rubber products. chromatographyonline.comchromatographyonline.com

Table 1: GC-TEA Operating Principle

| Step | Process | Description |

| 1 | Gas Chromatographic Separation | NENB is separated from other components in the sample based on its volatility and interaction with the GC column stationary phase. |

| 2 | Pyrolysis | The separated NENB enters a high-temperature pyrolyzer where the N-NO bond is selectively cleaved, releasing a nitric oxide (NO) radical. usp.org |

| 3 | Chemiluminescence Reaction | The NO radical reacts with ozone (O₃) to form excited nitrogen dioxide (NO₂). chromatographyonline.com |

| 4 | Detection | As the NO₂ returns to its ground state, it emits photons of light. This chemiluminescence is detected by a photomultiplier tube, generating a signal proportional to the NENB concentration. chromatographyonline.comusp.org |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography–Mass Spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, has emerged as a powerful and robust method for the analysis of a wide range of N-nitrosamines, including NENB. rsc.orgresearchgate.net This technique offers a faster alternative to traditional GC-MS methods and provides excellent selectivity and sensitivity. rsc.org

In this method, the sample is first subjected to separation using UHPLC, often with a C18 reversed-phase column. lcms.cz The mobile phase composition is optimized to achieve efficient separation of the target analytes. rsc.orgresearchgate.net Following chromatographic separation, the eluent is introduced into the mass spectrometer. Heated electrospray ionization (HESI) in positive ionization mode is a commonly used technique for the ionization of nitrosamines. rsc.orgresearchgate.net

Tandem mass spectrometry (MS/MS) is then employed for detection and quantification. This involves selecting the protonated molecular ion of NENB in the first quadrupole, subjecting it to collision-induced dissociation (CID) in the collision cell to generate specific product ions, and then monitoring these product ions in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly enhances the specificity and reduces background noise, allowing for very low detection limits. lcms.cz High-resolution mass spectrometry (HRMS) can also be utilized to further improve selectivity by providing highly accurate mass measurements of both precursor and product ions. rsc.orglcms.cznih.gov

Table 2: Representative LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | UHPLC with C18 column lcms.cz | Separation of NENB from matrix components. |

| Mobile Phase | Water/Methanol with formic acid lcms.cz | Elution of the analyte from the column. |

| Ionization | Heated Electrospray Ionization (HESI) rsc.orgresearchgate.net | Generation of gas-phase ions of NENB. |

| Detection Mode | Multiple Reaction Monitoring (MRM) lcms.cz | Highly selective and sensitive quantification. |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-Exactive) rsc.orgsigmaaldrich.com | Mass analysis of precursor and product ions. |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) is a highly sensitive technique for the analysis of electroactive compounds. nih.govmdpi.com While not as commonly cited for N-nitrosamine analysis as GC-TEA or LC-MS/MS, HPLC-ECD can be a viable method, particularly for non-volatile nitrosamines or when high sensitivity is required. uhplcs.com

The principle of HPLC-ECD relies on the electrochemical properties of the analyte. After separation by HPLC, the column eluent passes through an electrochemical detector cell containing a working electrode. nih.gov If the analyte can be oxidized or reduced at the potential applied to the working electrode, a current is generated that is proportional to the analyte's concentration. For the detection of certain DNA adducts formed by carcinogens, a glassy carbon working electrode is often used at a specific positive potential. nih.gov

A key limitation of ECD is that the target compound must be electroactive. nih.gov Some N-nitroso compounds may require derivatization to become electroactive or to improve their electrochemical response. Another approach involves post-column photohydrolysis, where the N-nitrosamines are converted to nitrite (B80452) ions by UV light, and the resulting nitrite is then detected colorimetrically with a Griess reagent. nih.gov This method enhances the specificity of detection in complex biological matrices. nih.gov

Mass Spectrometry for Adductome Assessment (DNA, protein, glutathione (B108866) adducts)

Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the assessment of the "adductome," which encompasses the totality of covalent modifications to macromolecules like DNA, proteins, and glutathione (GSH) by reactive electrophiles, including metabolites of NENB. mdpi.com

DNA Adducts: The formation of DNA adducts is a critical event in chemical carcinogenesis. LC-MS/MS-based methods are widely used for the sensitive and specific detection and quantification of these adducts. nih.gov The methodology typically involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by LC-MS/MS analysis. The modified deoxynucleosides are identified and quantified based on their specific retention times and fragmentation patterns (e.g., the neutral loss of the deoxyribose moiety). escholarship.org Stable isotope-labeled internal standards are often employed for accurate quantification. escholarship.org This approach allows for the identification of specific adducts, providing insights into the mechanisms of DNA damage.

Protein Adducts: Reactive metabolites of NENB can also form covalent adducts with nucleophilic amino acid residues in proteins. nih.gov Mass spectrometry-based proteomics approaches are used to identify these adducted proteins and map the specific sites of modification. biorxiv.org This typically involves the digestion of proteins into peptides, followed by LC-MS/MS analysis. The identification of adducted peptides is achieved by searching for specific mass shifts corresponding to the addition of the reactive metabolite. biorxiv.org

Glutathione Adducts: Glutathione (GSH) plays a crucial role in the detoxification of electrophilic compounds. The formation of GSH adducts with reactive metabolites of NENB can be monitored by LC-MS/MS. nih.gov The analysis of these adducts and their metabolites, such as mercapturic acids, in biological fluids can serve as biomarkers of exposure and metabolic activation. nih.govdntb.gov.ua Constant neutral loss scanning for the γ-glutamyl moiety (129 Da) is a common strategy to specifically detect GSH-derived metabolites. nih.gov

In Vivo and In Vitro Experimental Designs

To investigate the biological effects of NENB, particularly its carcinogenic potential, specific experimental models are employed. These models allow for the controlled administration of the compound and the subsequent analysis of biological endpoints.

Amniotic Space Injection in Fetal Mice

The direct injection of a chemical into the amniotic space of fetal mice is a specialized in vivo experimental design used to study the effects of compounds on developing tissues. This model is particularly relevant for investigating the transplacental carcinogenicity of N-nitroso compounds. While direct studies on NENB using this method are not widely reported, the protocol has been established for similar compounds like N-ethyl-N-nitrosourea (ENU), providing a valuable framework. nih.gov

In this experimental setup, pregnant mice at a specific gestational day are anesthetized, and the uterine horns are exposed. A solution of the test compound is then carefully injected directly into the amniotic sac of each fetus. nih.gov This method bypasses the maternal metabolism to a large extent, allowing for the direct exposure of fetal tissues to the compound.

Following this in utero exposure, the offspring are allowed to be born and are monitored over their lifespan for the development of tumors or other pathological changes. nih.gov At the end of the study period, tissues are collected for histological examination to determine tumor incidence and type. nih.gov This model is highly sensitive for detecting the carcinogenic potential of compounds in specific fetal tissues, such as the lung, liver, and nervous system. nih.gov The susceptibility of fetal tissues to DNA-damaging agents can be effectively evaluated using this approach. nih.gov

Table 3: Key Steps in Amniotic Space Injection Protocol

| Step | Procedure | Rationale |

| 1 | Animal Preparation | Timed-pregnant female mice are used to ensure fetuses are at a specific developmental stage. nih.gov |

| 2 | Surgical Procedure | The pregnant mouse is anesthetized, and the uterus is exteriorized to access the amniotic sacs. |

| 3 | Amniotic Injection | A microinjection of the test compound (e.g., NENB) is administered directly into the amniotic fluid of each fetus. nih.gov |

| 4 | Post-operative Care | The uterus is returned to the abdominal cavity, and the incision is closed. The mouse is allowed to recover and carry the pregnancy to term. |

| 5 | Long-term Observation | The offspring are monitored throughout their lives for signs of toxicity and tumor development. nih.gov |

| 6 | Pathological Analysis | At the end of the study, a complete necropsy and histopathological examination of all major organs are performed to identify and characterize any lesions or tumors. nih.gov |

Repeat-Dose Toxicology Studies

Repeat-dose toxicology studies are fundamental in assessing the cumulative effects of chemical compounds following prolonged exposure. For N-nitrosamines, these studies are typically conducted in rodent models to characterize target organ toxicity and carcinogenic potential. In the case of this compound, it has been utilized in laboratory settings specifically to induce esophageal cancer in test animals, indicating its carcinogenic properties upon repeated administration. ca.gov

Generally, such studies involve administering the compound to animals (e.g., rats) over an extended period, often through drinking water. ca.gov The primary endpoint is often the development of tumors. For simple N-alkyl-nitrosamines, the liver is a common target for tumorigenicity. nih.gov The metabolic activation of these compounds, primarily by cytochrome P450 enzymes like CYP2E1, is a critical factor in their organ-specific carcinogenicity. mdpi.com This activation leads to the formation of reactive electrophiles that can interact with DNA, initiating the carcinogenic process. nih.govresearchgate.net The design of these studies allows for the observation of long-term outcomes and the identification of specific organs susceptible to the compound's carcinogenic effects.

Primary Intact Cell Assays (e.g., lung, kidney cells)

Primary intact cell assays offer an in vitro method to investigate the cytotoxic and genotoxic effects of a chemical on cells directly isolated from tissues. These assays are valuable for mechanistic studies, providing insights into a compound's mode of action without the complexities of a whole-animal system. While specific studies on this compound using primary lung or kidney cells are not detailed in the available literature, the principles of such assays are well-established for the N-nitrosamine class.

Given that N-nitrosamines require metabolic activation to exert their genotoxicity, primary hepatocytes (liver cells) are a particularly relevant cell type for these assays due to their high expression of metabolic enzymes like cytochrome P450s. mdpi.com In a typical assay, primary cells from a target organ (such as the lung, kidney, or liver) would be exposed to this compound. Researchers would then assess various endpoints, including:

DNA Damage: The formation of DNA adducts, which are covalent bonds between the chemical's reactive metabolite and DNA.

Genotoxicity: The induction of mutations or chromosomal damage.

Cytotoxicity: Cell death or inhibition of cell growth.

These assays help to understand the initial molecular events, such as DNA alkylation, that can lead to mutations and carcinogenesis if not repaired. mdpi.com

Computational and Predictive Modeling

Computational toxicology utilizes computer models to predict the adverse effects of chemicals, reducing reliance on animal testing and providing rapid initial assessments.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical based on its molecular structure. longdom.orgnite.go.jp For N-nitrosamines, QSAR models are crucial for predicting carcinogenic potency and are used by regulatory agencies to help set acceptable intake limits for compounds that lack extensive experimental data. nih.govlhasalimited.org

The fundamental principle of QSAR is that the structure of a molecule dictates its physicochemical properties and, consequently, its biological activity. longdom.org Models are developed by correlating structural descriptors of a set of known chemicals with their experimentally determined toxicological effects. mdpi.com For N-nitrosamines, key structural features that influence carcinogenic potency have been identified, including:

The degree of α-carbon branching. lhasalimited.org

The presence or absence of electron-withdrawing groups near the N-nitroso functional group. lhasalimited.org

By analyzing the ethyl and butyl groups of this compound, QSAR models can predict its carcinogenic potential by comparing it to structurally similar nitrosamines with known carcinogenicity data. nih.govlhasalimited.org This "read-across" analysis is a key component of modern risk assessment. nih.gov

| Feature | Description | Relevance to N-Nitrosamines |

| Methodology | Correlates molecular structure with biological activity using mathematical models. longdom.org | Predicts carcinogenic potency based on structural features like alkyl chain length and branching. lhasalimited.org |

| Input Data | Chemical structures and corresponding experimental toxicity data (e.g., TD50 values) for a "training set" of compounds. | Rodent carcinogenicity data for various N-nitrosamines. lhasalimited.org |

| Output | A predictive model that can estimate the toxicity of new or untested chemicals. | Estimation of carcinogenic risk and acceptable intake limits. nih.gov |

| Regulatory Use | Accepted by agencies like the EMA and FDA for risk assessment of impurities. lhasalimited.org | Used to categorize nitrosamines and justify control strategies for impurities in pharmaceuticals. |

In Silico Test Systems for Mutagenicity Prediction

In silico test systems are specialized software programs that predict a chemical's mutagenicity based on its structure. lhasalimited.org Regulatory guidelines, such as the ICH M7, require that predictions be made using two complementary methodologies: one expert rule-based and one statistical-based. lhasalimited.orgsyngeneintl.com

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structure-activity relationships derived from existing literature and proprietary data. lhasalimited.org They identify structural fragments (toxicophores) associated with a specific toxicity endpoint, such as mutagenicity. foodpackagingforum.org

Statistical-Based Systems (e.g., Sarah Nexus): These systems use machine learning algorithms to build predictive models from large datasets of chemicals with known mutagenicity results (e.g., from the Ames test). syngeneintl.comlhasalimited.org They identify statistical correlations between structural features and mutagenic activity. lhasalimited.org

A combination of these systems provides a robust assessment of mutagenic potential. Studies evaluating the performance of Derek Nexus and Sarah Nexus for a set of 40 nitrosamines found that the combined in silico analysis accurately predicts mutagenicity and carcinogenicity with up to 90% accuracy. researchgate.net Such tools allow for rapid screening of N-nitrosamines like this compound to identify potential mutagenic hazards early in the development process of products where they might appear as impurities. syngeneintl.comresearchgate.net

| System Type | Example | Methodology | Basis of Prediction |

| Expert Rule-Based | Derek Nexus | Identifies structural alerts (toxicophores) based on a curated knowledge base. lhasalimited.org | Mechanistic knowledge and established structure-activity rules. |

| Statistical-Based | Sarah Nexus | Employs machine learning algorithms on large experimental datasets. lhasalimited.org | Statistical correlations between structural fragments and mutagenicity data. lhasalimited.org |

Molecular Approaches in Epidemiological Studies

Molecular epidemiology integrates advanced laboratory methods with traditional epidemiological studies to investigate the link between environmental exposures and disease. For N-nitrosamines, a key molecular approach is the measurement of carcinogen-DNA adducts in human tissues, which serve as biomarkers of exposure and effect. nih.gov

Upon metabolic activation, ethylating nitrosamines like this compound form reactive electrophiles that bind to DNA, creating ethyl DNA adducts. mdpi.comnih.gov The detection of these adducts in human samples provides direct evidence of exposure and the biologically effective dose that has reached its molecular target.

Several types of ethyl DNA adducts have been identified in human tissues, including leukocytes and the liver. nih.gov Examples of these biomarkers include:

O⁴-ethylthymidine (O⁴-Et-Thd) nih.gov

N7-ethylguanine (N7-Et-Gua) nih.gov

Studies have shown that levels of ethyl DNA adducts in the DNA of leukocytes are significantly higher in smokers compared to non-smokers, linking them to tobacco exposure. nih.gov Furthermore, these adducts have been detected in the liver tissue of autopsy specimens, suggesting that exposure may also come from dietary sources or endogenous formation. nih.gov While these studies often measure the collective result of exposure to various ethylating agents rather than this compound alone, the presence of these specific adducts confirms exposure to this class of carcinogens and is a critical tool in assessing cancer risk in human populations.

| Biomarker (DNA Adduct) | Tissue(s) Where Detected | Associated Exposures |

| O²-ethylthymidine | Leukocytes | Tobacco Smoke nih.gov |

| N3-ethylthymidine | Leukocytes | Tobacco Smoke nih.gov |